molecular formula C18H12N2O5 B12895751 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid CAS No. 31432-65-2

2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid

Cat. No.: B12895751
CAS No.: 31432-65-2
M. Wt: 336.3 g/mol
InChI Key: UUMZAIXYAMIKRH-IJIVKGSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline ring fused with a nitrofuran moiety, connected via a butadiene linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . These combined effects make the compound a potent antimicrobial and anticancer agent.

Comparison with Similar Compounds

Similar compounds to 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid include other nitrofuran derivatives and quinoline-based compounds. For example:

The uniqueness of 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to its individual components.

Properties

CAS No.

31432-65-2

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C18H12N2O5/c21-18(22)15-11-12(19-16-8-4-3-7-14(15)16)5-1-2-6-13-9-10-17(25-13)20(23)24/h1-11H,(H,21,22)/b5-1+,6-2+

InChI Key

UUMZAIXYAMIKRH-IJIVKGSJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.